molecular formula C20H18F3N3O2 B2602374 1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251672-77-1

1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

Cat. No. B2602374
M. Wt: 389.378
InChI Key: FEWIDRSAAVNBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3,5-difluorobenzoyl)-7’-fluoro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one” is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring and a quinazoline ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and quinazoline rings, and the introduction of the difluorobenzoyl and fluoro groups . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Quinazoline derivatives also have a wide range of biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The 3,5-difluorobenzoyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could influence its reactivity and polarity .

Scientific Research Applications

Diastereoselective Synthesis and iNOS Selective Inhibition

  • A study on the diastereoselective synthesis of fluorinated piperidine quinazoline spirocycles revealed their potential as selective inhibitors for inducible nitric oxide synthase (iNOS). These compounds were synthesized through silyl triflate mediated intermolecular coupling, achieving high yields and diastereoselectivity, suggesting their importance in medicinal chemistry for developing therapies targeting iNOS-related diseases (Walpole et al., 2012).

Sigma Ligands with Selective Binding

  • Research into spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines has shown that these compounds have high affinity and selectivity for sigma 2 receptor sites. This makes them of interest in the development of selective sigma 2 receptor ligands, which could have implications for neurological and psychiatric disorder treatments (Moltzen et al., 1995).

Pharmacological Activities of Spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] Derivatives

  • A pharmacological screening of spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] derivatives highlighted their analgesic and antihypertensive activities. This indicates their potential as leads for the development of new analgesic and antihypertensive agents (Novelli & Sparatore, 1996).

Antimycobacterial Activity of Spiro-piperidin-4-ones

  • The atom economic and stereoselective synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis highlight their potential as promising agents for tuberculosis treatment. One compound, in particular, showed significant in vitro and in vivo activity, underscoring the therapeutic potential of these spiro compounds (Kumar et al., 2008).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the relevant safety data sheets for information on potential hazards, safe handling practices, and emergency procedures .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Piperidines and quinazolines are both important structures in medicinal chemistry, and derivatives of these compounds are being actively researched for their potential as new drugs .

properties

IUPAC Name

1'-(3,5-difluorobenzoyl)-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-25-17-11-13(21)2-3-16(17)18(27)24-20(25)4-6-26(7-5-20)19(28)12-8-14(22)10-15(23)9-12/h2-3,8-11H,4-7H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWIDRSAAVNBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

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